molecular formula C14H12BrCl B1501832 1-(2-Bromo-1-phenylethyl)-3-chlorobenzene CAS No. 885279-71-0

1-(2-Bromo-1-phenylethyl)-3-chlorobenzene

Cat. No.: B1501832
CAS No.: 885279-71-0
M. Wt: 295.6 g/mol
InChI Key: STYAQVJVPDKLKA-UHFFFAOYSA-N
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Description

1-(2-Bromo-1-phenylethyl)-3-chlorobenzene is an organic compound characterized by a benzene ring substituted with a bromoethyl group and a chloro group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromo-1-phenylethyl)-3-chlorobenzene can be synthesized through several methods, including:

  • Halogenation: Bromination and chlorination of benzene derivatives.

  • Friedel-Crafts Alkylation: Reacting benzene with 2-bromo-1-phenylethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

  • Grignard Reaction: Formation of a Grignard reagent from bromobenzene followed by reaction with chlorobenzene.

Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-1-phenylethyl)-3-chlorobenzene undergoes various chemical reactions, including:

  • Oxidation: Conversion to corresponding alcohols, ketones, or carboxylic acids.

  • Reduction: Reduction of the bromo and chloro groups to form corresponding hydrocarbons.

  • Substitution: Replacement of bromo or chloro groups with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).

  • Reduction: Using reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

  • Substitution: Using nucleophiles like sodium iodide (NaI) or nucleophilic substitution reactions.

Major Products Formed:

  • Oxidation: Formation of this compound-1,2-diol, this compound-1-one, etc.

  • Reduction: Formation of this compound-1,2-dihydrobenzene.

  • Substitution: Formation of 1-(2-iodo-1-phenylethyl)-3-chlorobenzene, etc.

Scientific Research Applications

1-(2-Bromo-1-phenylethyl)-3-chlorobenzene has several scientific research applications, including:

  • Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: Investigated for its potential therapeutic properties and use in drug development.

  • Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Bromo-1-phenylethyl)-3-chlorobenzene exerts its effects involves:

  • Molecular Targets: Interaction with specific enzymes, receptors, or other biomolecules.

  • Pathways Involved: Involvement in biochemical pathways related to its biological activity.

Comparison with Similar Compounds

1-(2-Bromo-1-phenylethyl)-3-chlorobenzene is compared with similar compounds such as:

  • 1-(2-Chloro-1-phenylethyl)-3-bromobenzene: Similar structure but with different halogen positions.

  • 1-(2-Bromo-1-phenylethyl)-2-chlorobenzene: Different positions of chloro and bromo groups on the benzene ring.

  • 1-(2-Bromo-1-phenylethyl)-4-chlorobenzene: Different positions of chloro group on the benzene ring.

These compounds share structural similarities but exhibit different chemical and biological properties due to the variation in halogen positions.

Properties

IUPAC Name

1-(2-bromo-1-phenylethyl)-3-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrCl/c15-10-14(11-5-2-1-3-6-11)12-7-4-8-13(16)9-12/h1-9,14H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYAQVJVPDKLKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CBr)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40695777
Record name 1-(2-Bromo-1-phenylethyl)-3-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885279-71-0
Record name 1-(2-Bromo-1-phenylethyl)-3-chlorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885279-71-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Bromo-1-phenylethyl)-3-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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